1,2,6-Trimethyl-4-nitrosopiperazine

Descripción general

Descripción

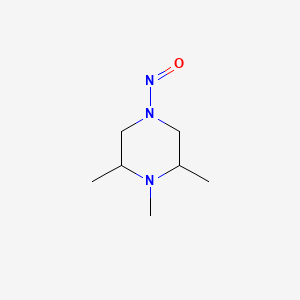

1,2,6-Trimethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the piperazine ring, along with three methyl groups at positions 1, 2, and 6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,6-Trimethyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1,2,6-trimethylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1,2,6-Trimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

1,2,6-Trimethyl-4-nitrosopiperazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: It is studied for its potential mutagenic and carcinogenic properties, contributing to research on nitrosamine-induced DNA damage.

Medicine: It is investigated for its role in the formation of nitrosamine impurities in pharmaceutical products, leading to the development of analytical methods for their detection and quantification.

Industry: It is used in the synthesis of other chemical compounds and as a reference standard in quality control processes.

Mecanismo De Acción

The mechanism of action of 1,2,6-trimethyl-4-nitrosopiperazine involves its bioactivation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The nitroso group is metabolized by cytochrome P450 enzymes to form alkyl diazonium ions and alkyl carbonium ions, which can alkylate DNA bases, resulting in mutations and potential carcinogenesis.

Comparación Con Compuestos Similares

1,2,6-Trimethyl-4-nitrosopiperazine can be compared with other nitrosamines, such as:

1-Methyl-4-nitrosopiperazine: Similar in structure but with only one methyl group, it also exhibits mutagenic properties.

1-Cyclopentyl-4-nitrosopiperazine: Contains a cyclopentyl group instead of methyl groups, used in similar research applications.

N-Nitrosodimethylamine: A well-known nitrosamine with potent carcinogenic properties, used as a reference compound in toxicological studies.

The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological effects.

Actividad Biológica

1,2,6-Trimethyl-4-nitrosopiperazine (TMP) is a nitrosamine compound that has garnered attention due to its potential carcinogenic properties. This article delves into the biological activity of TMP, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

TMP operates primarily through metabolic activation via cytochrome P450 enzymes. The predominant mechanism involves hydroxylation at the carbon atom adjacent to the nitroso group, leading to the formation of reactive intermediates capable of interacting with DNA, which is critical for its carcinogenic potential .

Key Interactions

- Cytochrome P450 Enzymes : TMP is metabolized by various CYP isoforms, notably CYP2E1 and CYP2A6, which play significant roles in its bioactivation and subsequent carcinogenicity .

- DNA Interaction : The electrophilic species generated from TMP can form covalent adducts with DNA bases, potentially leading to mutagenesis and tumorigenesis .

Biological Activity Overview

The biological activity of TMP has been primarily studied in the context of its carcinogenic effects. Research indicates that it exhibits significant toxicity in animal models.

Carcinogenicity Studies

- Animal Trials : Studies conducted on rats and hamsters have shown that TMP can induce tumors. In a robust rat study, a significant percentage developed esophageal tumors upon long-term exposure to low doses .

- Dose-Response Relationship : The tumor incidence correlates with dosage; lower doses exhibit a higher incidence of tumors over time .

Biochemical Pathways

TMP's metabolism leads to various biochemical reactions affecting cellular processes:

Case Studies

Several studies highlight the carcinogenic potential of TMP:

- Long-term Exposure in Rats : A study indicated that rats exposed to TMP in drinking water developed esophageal tumors at a TD50 (toxic dose for 50% of the population) of 0.106 mg/kg/day .

- Comparative Analysis with Other Nitrosamines : TMP's carcinogenic potency was compared with other nitrosamines, revealing it as a significant concern due to its structural characteristics and metabolic activation pathways .

Propiedades

IUPAC Name |

1,2,6-trimethyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIROZKBCRIFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021013 | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75881-18-4 | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.